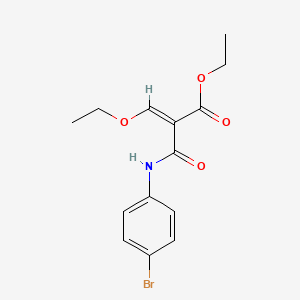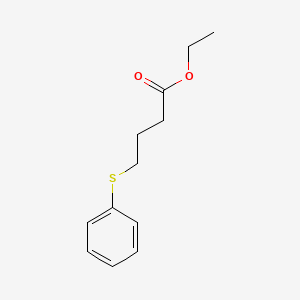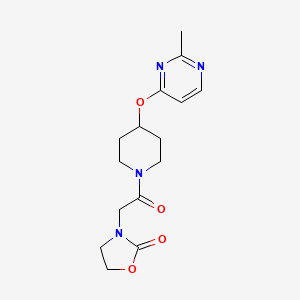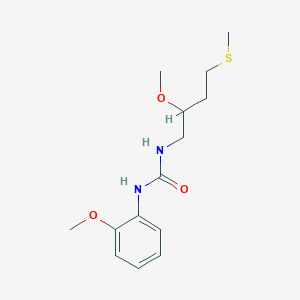
(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate, commonly known as ethyl 2-(4-bromobenzamido)-3-ethoxyacrylate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound likely participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon–carbon bond formation via the SM cross-coupling reaction . This reaction is crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Boronic acids and their esters, which are structurally similar to the compound, are known to be only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic compounds with potential applications in various fields, including pharmaceuticals and materials science .
Action Environment
The action of the compound is influenced by environmental factors such as pH and the presence of a transition metal catalyst . For instance, the rate of hydrolysis of boronic esters, which are structurally similar to the compound, is considerably accelerated at physiological pH . Additionally, the SM cross-coupling reaction requires a transition metal catalyst, typically palladium .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, its limitations include its low yield in the synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate. These include:
1. Further studies on its mechanism of action to better understand its potential applications in cancer treatment.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Investigation of its potential applications in other fields, such as material science and organic synthesis.
4. Studies on its potential side effects and toxicity in vivo.
5. Development of new derivatives of the compound with improved properties for specific applications.
In conclusion, (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate is a promising compound that has gained attention in scientific research for its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate involves the reaction of ethyl 2-bromoacetoacetate with 4-bromobenzoyl chloride in the presence of triethylamine and then reacting the resulting intermediate with sodium ethoxide. The final product is obtained after purification using column chromatography. The yield of the synthesis method is around 60-70%.
Aplicaciones Científicas De Investigación
(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied as a potential component for the fabrication of organic electronic devices.
Propiedades
IUPAC Name |
ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-9-12(14(18)20-4-2)13(17)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,17)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHCVCIYIQMFZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)NC1=CC=C(C=C1)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=O)NC1=CC=C(C=C1)Br)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)

![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)
![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)

![2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2459442.png)
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine](/img/structure/B2459444.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2459447.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2459448.png)